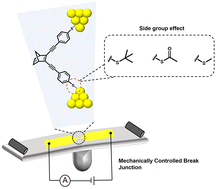Exploring the impact of select anchor groups for norbornadiene/quadricyclane single-molecule switches†
Journal of Materials Chemistry C Pub Date: 2023-10-05 DOI: 10.1039/D3TC02652C
Abstract
To achieve the ultimate limit of device miniaturization, it is necessary to have a comprehensive understanding of the structure–property relationship in functional molecular systems used in single-molecule electronics. This study reports the synthesis and characterization of a novel series of norbornadiene derivatives capped with thioether and thioester anchor groups. Utilizing the mechanically controllable break junction technique, the impact of these capping groups on conductance across single-molecule junctions is investigated. Among the selection of anchor groups, norbornadiene capped with thioacetate and tert-butyl groups exhibits higher conductance (G ≈ 4 × 10−4 G0) compared to methyl thioether (G ≈ 2 × 10−4 G0). Electronic transmission through the considered set of single-molecule junctions has been simulated. The computational results for electron transport across these junctions align closely with the experimental findings, with the thioacetate- and tert-butyl-substituted systems outperforming the methyl thioether-capped derivative. In terms of junction stability, the methyl thioether-capped system is the most resilient, maintaining consistent conductance even after approximately 10 000 cycles. Meanwhile, the likelihood of observing molecular plateaus in both the thioacetate- and tert-butyl-substituted systems declines over time. These findings substantially advance both the design and understanding of functional molecular systems in the realm of single-molecule electronics, particularly in the context of molecular photoswitches.


Recommended Literature
- [1] New fluorene-based chiral copolymers with unusually high optical activity in pristine and annealed thin films†
- [2] The discovery of antibacterial agents using diversity-oriented synthesis
- [3] Terpene dispersion energy donor ligands in borane complexes†
- [4] First TMG Award
- [5] Investigating the effect of MnO2 band gap in hybrid MnO2–Au materials over the SPR-mediated activities under visible light†
- [6] Independent tuning of multiple biomaterial properties using protein engineering†
- [7] Surface-initiated polymerization-induced self-assembly of bimodal polymer-grafted silica nanoparticles towards hybrid assemblies in one step†
- [8] Nanoelectrochemistry at liquid/liquid interfaces for analytical, biological, and material applications
- [9] New fluorous ionic liquids function as surfactants in conventional room-temperature ionic liquids
- [10] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 14132-51-5
-
CAS no.: 124387-19-5
-
CAS no.: 13446-44-1
-
CAS no.: 154-68-7









